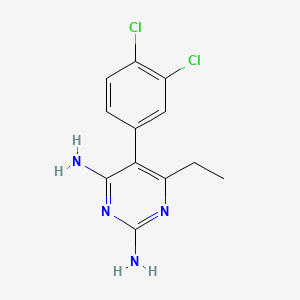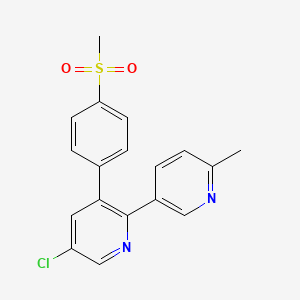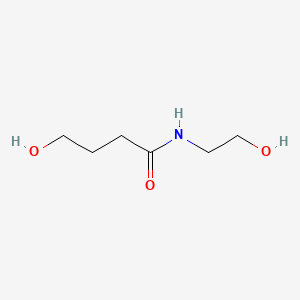
Exifone
Übersicht
Beschreibung
Exifone ist eine chemische Verbindung, die für ihre Rolle als selektiver Aktivator der Histon-Deacetylase 1 (HDAC1) bekannt ist. Es wurde auf seine neuroprotektiven Eigenschaften und potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen wie Alzheimer-Krankheit, Parkinson-Krankheit und amyotropher Lateralsklerose untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Reaktion von 2,3,4-Trihydroxybenzaldehyd mit 3,4,5-Trihydroxybenzaldehyd unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird in einem organischen Lösungsmittel bei einer kontrollierten Temperatur durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Fortgeschrittene Techniken wie kontinuierliche Fließreaktoren und automatisierte Synthese können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung der HDAC1-Aktivierung verwendet.
Biologie: Untersucht für seine Rolle bei der Modulation der Genexpression durch HDAC1-Aktivierung.
Medizin: Als therapeutisches Mittel für neurodegenerative Erkrankungen aufgrund seiner neuroprotektiven Eigenschaften untersucht.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente und therapeutischer Mittel
Wirkmechanismus
Exifone übt seine Wirkungen hauptsächlich durch die Aktivierung von HDAC1 aus. Es bindet sowohl an freie als auch an substratgebundene HDAC1 und erhöht die Deacetylaseaktivität des Enzyms. Dies führt zur Deacetylierung von Histonen, was zu Veränderungen der Genexpression führt. Die neuroprotektiven Wirkungen von this compound werden seiner Fähigkeit zugeschrieben, die DNA-Reparatur zu verbessern und Neuronen vor genotoxischem Stress zu schützen .
Wirkmechanismus
Mode of Action
Exifone acts as a mixed, non-essential activator of HDAC1 . It is capable of binding to both free and substrate-bound enzyme, resulting in an increased relative maximal rate of HDAC1-catalyzed deacetylation . This potent activation of HDAC1’s deacetylase activity by this compound provides protection against genotoxic stress .
Biochemical Pathways
The activation of HDAC1 by this compound impacts the DNA damage response and repair pathway . This pathway is crucial for preventing genomic instability, which is linked to age-related cognitive decline and neurodegenerative diseases . By enhancing the deacetylase activity of HDAC1, this compound helps to maintain genomic integrity and protect neurons from various genotoxic stressors .
Result of Action
This compound’s activation of HDAC1 results in globally decreased histone acetylation . This leads to neuroprotective effects, particularly in neuronal models subject to oxidative stress . It has been shown to be effective in treating cognitive deficits associated with AD and Parkinson’s disease .
Biochemische Analyse
Biochemical Properties
Exifone acts as a mixed, non-essential activator of HDAC1 . It is capable of binding to both free and substrate-bound enzyme, resulting in an increased relative maximal rate of HDAC1-catalyzed deacetylation . This suggests that this compound interacts with HDAC1, a critical enzyme involved in the regulation of gene expression.
Cellular Effects
This compound has been shown to have neuroprotective effects in human neuronal models of neurodegeneration . It provides protection against genotoxic stress, which is often associated with neurodegenerative diseases like AD . In addition, this compound reversed the antidepressant and anti-inflammatory effects of fluoxetine both in vivo and in vitro, supporting a causing role of HDAC1 in neuroinflammation allied depression .
Molecular Mechanism
This compound potently activates the deacetylase activity of HDAC1 . It binds to both free and substrate-bound enzyme, resulting in an increased relative maximal rate of HDAC1-catalyzed deacetylation . This suggests that this compound exerts its effects at the molecular level by modulating the activity of HDAC1.
Temporal Effects in Laboratory Settings
Its potent activation of HDAC1 suggests that it may have long-term effects on cellular function, particularly in the context of neurodegeneration .
Metabolic Pathways
Given its role as an activator of HDAC1, it is likely involved in pathways related to histone deacetylation and gene expression .
Transport and Distribution
Given its role as an HDAC1 activator, it is likely that it is transported to the nucleus where HDAC1 is primarily located .
Subcellular Localization
This compound likely localizes to the nucleus given its role as an activator of HDAC1, a nuclear enzyme
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of exifone involves the reaction of 2,3,4-trihydroxybenzaldehyde with 3,4,5-trihydroxybenzaldehyde under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Exifone unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Chinonen oxidiert werden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Hydrochinonen führen.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere mit Nukleophilen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole können unter milden Bedingungen mit this compound reagieren.
Hauptprodukte, die gebildet werden
Oxidation: Chinone
Reduktion: Hydrochinone
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fluoxetin: Ein Antidepressivum, das auch die HDAC1-Aktivität beeinflusst.
Valproinsäure: Ein Stimmungsstabilisator mit HDAC-inhibitorischen Eigenschaften.
Trichostatin A: Ein potenter HDAC-Inhibitor, der in der Forschung verwendet wird
Einzigartigkeit von Exifone
This compound ist einzigartig in seiner selektiven Aktivierung von HDAC1, während viele andere Verbindungen als Inhibitoren wirken. Diese selektive Aktivierung macht this compound zu einem vielversprechenden Kandidaten für therapeutische Anwendungen bei neurodegenerativen Erkrankungen, da es die DNA-Reparatur verbessern und Neuronen schützen kann, ohne die Breitbandwirkungen von HDAC-Inhibitoren zu haben .
Eigenschaften
IUPAC Name |
(2,3,4-trihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O7/c14-7-2-1-6(11(18)13(7)20)10(17)5-3-8(15)12(19)9(16)4-5/h1-4,14-16,18-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDWWPGWIXPVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044950 | |
| Record name | Exifone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52479-85-3, 72841-23-7 | |
| Record name | Exifone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52479-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Exifone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052479853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072841237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exifone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exifone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EXIFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38K9TOD4EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)













